2,4-dihydroxy-6-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-sulfonamide
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Overview
Description
2-HYDROXY-4-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that belongs to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfonamide group, and a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-4-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 3-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of a base, followed by cyclization and sulfonation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-4-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines.
Scientific Research Applications
2-HYDROXY-4-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-HYDROXY-4-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 2-HYDROXY-4-METHYL-6-OXO-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE
- 2-HYDROXY-4-METHYL-6-OXO-N-[3-(DIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE
- 2-HYDROXY-4-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-CARBONAMIDE
Uniqueness
The uniqueness of 2-HYDROXY-4-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide group contributes to its ability to form strong hydrogen bonds with biological targets .
Properties
Molecular Formula |
C12H10F3N3O4S |
---|---|
Molecular Weight |
349.29 g/mol |
IUPAC Name |
6-methyl-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C12H10F3N3O4S/c1-6-9(10(19)17-11(20)16-6)23(21,22)18-8-4-2-3-7(5-8)12(13,14)15/h2-5,18H,1H3,(H2,16,17,19,20) |
InChI Key |
VCFGFANDINPQKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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